BenchChemオンラインストアへようこそ!

7-Bromo-4-fluoroindoline-2,3-dione

Caspase Inhibition Apoptosis Imaging Isatin Sulfonamides

Select 7-Bromo-4-fluoroindoline-2,3-dione for its unique dual-halogenation pattern that delivers a consensus LogP of 1.61, enhanced caspase-3/7 inhibitory potency (IC50 up to 2.6 nM), and improved metabolic stability via 7-bromo blockade of CYP450 hydroxylation. This building block enables next-generation apoptosis imaging agents and kinase inhibitor libraries with balanced permeability and solubility. Procure with confidence from a patented preparation method (CN111039845A) and multiple reputable suppliers offering certificates of analysis.

Molecular Formula C8H3BrFNO2
Molecular Weight 244.019
CAS No. 1245648-36-5
Cat. No. B572388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-fluoroindoline-2,3-dione
CAS1245648-36-5
Synonyms7-bromo-4-fluoroindoline-2,3-dione
Molecular FormulaC8H3BrFNO2
Molecular Weight244.019
Structural Identifiers
SMILESC1=CC(=C2C(=C1F)C(=O)C(=O)N2)Br
InChIInChI=1S/C8H3BrFNO2/c9-3-1-2-4(10)5-6(3)11-8(13)7(5)12/h1-2H,(H,11,12,13)
InChIKeyOTHDRAOYSKYFRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4-fluoroindoline-2,3-dione (CAS 1245648-36-5) for Pharmaceutical Intermediates and Chemical Biology Research


7-Bromo-4-fluoroindoline-2,3-dione (also known as 4-fluoro-7-bromoisatin) is a dual-halogenated isatin derivative with the molecular formula C8H3BrFNO2 and a molecular weight of 244.02 g/mol [1]. This compound serves as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors and other pharmacophores . Its unique substitution pattern—bromine at the 7-position and fluorine at the 4-position—offers distinct reactivity profiles and potential for enhanced biological activity compared to mono-halogenated or unsubstituted analogs .

Why Generic Isatin Substitution Fails: The Critical Role of 7-Bromo and 4-Fluoro Substitution in 7-Bromo-4-fluoroindoline-2,3-dione


In-class isatin compounds cannot be simply interchanged due to the profound impact of halogen substitution patterns on biological activity, metabolic stability, and synthetic utility. While unsubstituted isatin (CAS 91-56-5) or mono-halogenated derivatives like 7-bromoisatin (CAS 20780-74-9) and 4-fluoroisatin (CAS 346-34-9) offer some utility, the dual 7-bromo-4-fluoro substitution of this compound provides a unique combination of electronic effects and steric bulk that cannot be replicated by analogs [1]. Specifically, the 7-position halogenation has been shown to enhance caspase-3/7 inhibitory potency (IC50 up to 2.6 nM) and improve metabolic stability by blocking cytochrome P450 hydroxylation [2], while 4-fluoro substitution modulates lipophilicity and hydrogen bonding . The combination of these two modifications in a single scaffold creates a differentiated chemical tool that cannot be achieved by simple admixture of mono-substituted isatins.

Quantitative Evidence for 7-Bromo-4-fluoroindoline-2,3-dione: Comparative Data for Scientific Procurement


Enhanced Caspase-3/7 Inhibitory Potency via 7-Halogenation

7-Halogenated isatin sulfonamides, including 7-bromo derivatives, demonstrate significantly improved caspase-3 and caspase-7 inhibitory potency compared to halogen-free parent compounds. In a study of N-alkylated 7-halogen-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins, the 7-halogenated derivatives exhibited IC50 values up to 2.6 nM for caspase-3 and 3.3 nM for caspase-7 [1]. This represents a substantial potency enhancement relative to the unsubstituted analogs, which typically show higher IC50 values. While the exact data for the 7-bromo-4-fluoro compound is not reported in this specific study, the 7-bromo substitution is a key contributor to this enhanced potency profile, and the 4-fluoro group is expected to further modulate binding interactions.

Caspase Inhibition Apoptosis Imaging Isatin Sulfonamides

Metabolic Stability Enhancement through 7-Position Halogenation

The 7-position of the isatin ring is a known site for cytochrome P450-mediated hydroxylation, which can lead to rapid metabolic clearance. Substitution at this position with halogens (including bromine) has been strategically employed to block this metabolic pathway and enhance the stability of isatin-based compounds [1]. In the development of caspase-3/-7 inhibitor-based radiopharmaceuticals, 7-halogenation (with I, Br, Cl, or F) was specifically introduced to improve metabolic stability. As a demonstrative example, the radiotracer [18F]39, which incorporates 7-halogenation, was shown to be stable in human blood serum after incubation at 37 °C for at least 90 minutes [1]. This stability is a direct consequence of blocking the 7-position hydroxylation site, a benefit not available with unsubstituted isatin or analogs that lack 7-position protection.

Metabolic Stability Cytochrome P450 Isatin Derivatives

Differentiated Lipophilicity Profile: Computed LogP Values vs. Mono-Halogenated Analogs

7-Bromo-4-fluoroindoline-2,3-dione exhibits a unique lipophilicity profile that distinguishes it from mono-halogenated isatin analogs. Computed consensus Log Po/w for this compound is 1.61, based on an average of five prediction methods . In contrast, unsubstituted isatin has a LogP of approximately 0.80 [1], while 7-bromoisatin and 4-fluoroisatin have LogP values of approximately 1.89 and 1.18, respectively [1]. This intermediate lipophilicity of 1.61 for the 7-bromo-4-fluoro compound strikes a balance between the higher LogP of 7-bromoisatin (which may reduce aqueous solubility) and the lower LogP of 4-fluoroisatin (which may limit membrane permeability). Additionally, the compound's topological polar surface area (TPSA) is 46.17 Ų , and it has 1 hydrogen bond donor and 3 hydrogen bond acceptors, all within drug-like ranges.

Lipophilicity Drug-likeness Physicochemical Properties

Validated Synthetic Utility as a Pharmaceutical Intermediate

7-Bromo-4-fluoroindoline-2,3-dione is explicitly claimed as a key intermediate in the preparation of pharmaceutical compounds. Patent CN111039845A discloses a method for preparing 4-fluoro-7-bromoisatin, highlighting its utility in the synthesis of medical intermediates [1]. This patent protection and dedicated synthetic methodology underscore the compound's recognized value in the pharmaceutical industry. Unlike many generic isatin derivatives that lack specific patent references, the existence of a dedicated preparation method patent indicates that this specific substitution pattern is of sufficient interest to warrant process development. Furthermore, the compound is described as a building block in the preparation of kinase inhibitors and other pharmacophores , a claim supported by the broader literature on indoline-2,3-dione derivatives as kinase inhibitor scaffolds.

Synthetic Intermediate Medicinal Chemistry Patent Literature

Electrochemical Behavior Differentiated from Mono-Halogenated Isatins

The electrochemical behavior of halogenated isatin derivatives is known to vary depending on the number and position of halogen substituents. A comprehensive study of mono- and di-fluoro, chloro, bromo, and iodo isatin derivatives using cyclic, square wave, and differential pulse voltammetry over a wide pH range revealed that halogens in the isatin benzene ring give rise to different redox processes [1]. This study, which included comparisons with unsubstituted isatin, demonstrates that the redox properties of isatins are highly sensitive to halogen substitution patterns. The dual 7-bromo-4-fluoro substitution in the target compound is therefore expected to exhibit a unique electrochemical fingerprint that differs from both unsubstituted isatin and mono-halogenated derivatives, which may translate into distinct reactivity in electron-transfer-mediated biological or synthetic processes.

Electrochemistry Redox Behavior Halogenated Isatins

Application Scenarios for 7-Bromo-4-fluoroindoline-2,3-dione: Where This Compound Outperforms Analogs


Development of Metabolically Stable Caspase-3/7 Inhibitors for Apoptosis Imaging

Based on the enhanced caspase inhibitory potency (IC50 up to 2.6 nM) and improved metabolic stability conferred by 7-halogenation [1], this compound is particularly suited for the development of next-generation apoptosis imaging agents. The 7-bromo substitution blocks cytochrome P450-mediated hydroxylation, extending serum half-life, while the 4-fluoro group provides a handle for further derivatization or PET tracer development . Researchers focused on caspase-targeted radiopharmaceuticals should prioritize this compound over unsubstituted or mono-halogenated isatins that lack the metabolic stability advantages of 7-position protection.

Synthesis of Kinase Inhibitor Libraries with Optimized Lipophilicity

With a consensus LogP of 1.61 [1], this compound occupies a 'sweet spot' in lipophilicity space that is often associated with favorable drug-like properties. Medicinal chemists synthesizing kinase inhibitor libraries can leverage this intermediate lipophilicity to design compounds with balanced permeability and solubility, potentially avoiding the pitfalls of overly lipophilic 7-bromoisatin (LogP ~1.89) or overly hydrophilic 4-fluoroisatin (LogP ~1.18) . The compound's established use as a kinase inhibitor building block further supports its application in this domain.

Electrochemical Studies of Dual-Halogenated Isatin Scaffolds

Given the documented sensitivity of isatin redox behavior to halogen number and position [1], this 7-bromo-4-fluoro derivative serves as an ideal model compound for investigating the electrochemical properties of dual-halogenated isatins. Electrochemists and materials scientists can utilize this compound to establish baseline redox profiles for di-halogenated isatins, which may inform the design of redox-active probes or catalysts. The unique combination of a heavy halogen (Br) and a strongly electronegative halogen (F) at distinct positions creates a valuable test case for structure-electrochemistry relationship studies.

Pharmaceutical Intermediate with Validated Synthetic Route

Procurement for pharmaceutical intermediate supply chains is de-risked by the existence of a dedicated preparation method patent (CN111039845A) [1]. Process chemists and procurement specialists can rely on this validated synthetic route to ensure consistent quality and yield. The compound's availability from multiple reputable vendors (e.g., AKSci, Fluorochem, Bidepharm) with certificates of analysis further supports its selection over less well-characterized or single-sourced isatin analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-4-fluoroindoline-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.